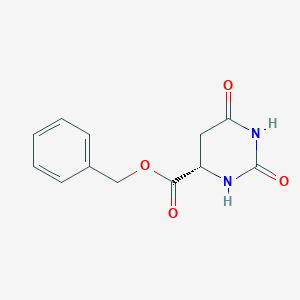

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIAHPVSBKYAG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542514 | |

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-84-1 | |

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and dihydroorotic acid.

Formation of Benzyl Ester: Benzyl alcohol is reacted with dihydroorotic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the benzyl ester.

Cyclization: The benzyl ester undergoes cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to form the hexahydropyrimidine ring.

Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents are carefully selected to facilitate the reactions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating improved cytotoxicity against various cancer cell lines compared to existing chemotherapeutics.

-

Organic Synthesis

- This compound serves as an important intermediate in the synthesis of pyrimidine derivatives. Its functional groups facilitate nucleophilic substitutions and cyclization reactions.

- Example Reaction : The compound can undergo a reaction with amines to form pyrimidine-based pharmaceuticals, showcasing its versatility as a building block in synthetic pathways.

-

Materials Science

- Due to its thickening and stabilizing properties, this compound is utilized in the formulation of emulsions and gels.

- Application : In cosmetic formulations, it acts as an emulsifier that enhances the stability of oil-water mixtures, improving product texture and performance.

Data Tables

Mechanism of Action

The mechanism by which (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Dihydropyrimidine Derivatives

describes four 2-(benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives (4i–4l). While these share a pyrimidine core, critical differences exist:

- Ring Saturation : The target compound has a hexahydropyrimidine (fully saturated) ring, whereas 4i–4l are 1,6-dihydropyrimidines (partially unsaturated), impacting conformational flexibility and electronic properties.

- Substituents : 4i–4l feature a benzylthio group at position 2 and aryl substituents (e.g., methoxy, dimethylphenyl) at position 4, compared to the target’s benzyl ester and dioxo groups.

| Property | (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate | 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) |

|---|---|---|

| Core Structure | Hexahydropyrimidine | 1,6-Dihydropyrimidine |

| Key Substituents | 2,6-dioxo, benzyl ester | 2-benzylthio, 4-(2-methoxyphenyl), 5-cyano |

| Melting Point (°C) | Not reported | 189–190 |

| LogP | 0.9855 | Likely higher (due to aromatic groups) |

Piperidine Carboxylates

highlights piperidine derivatives such as Benzyl 3-amino-4-oxopiperidine-1-carboxylate (CAS: 1196145-01-3), which share a benzyl ester group but differ in ring structure:

- Ring Type : Piperidine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).

- Biological Activity: Piperidine derivatives exhibit antimicrobial, anticancer, and CNS-modulating effects .

Ester-Based Compounds

- Methyl thieno[2,3-b]quinoline-2-carboxylate (): Shares an ester group but incorporates a fused quinoline-thiophene system, likely conferring greater aromaticity and higher LogP than the target compound. Both compounds are discontinued, possibly due to synthetic challenges or instability .

- Benzyl formimidate hydrochloride (): While structurally distinct (formimidate vs.

Biological Activity

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. Its molecular structure features a benzyl group attached to a pyrimidine core, which contributes to its biological activity. The compound can be represented by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 248.23 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cellular functions, leading to cell death or inhibition of growth.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Some studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanism involves the modulation of specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, altering their activity and leading to reduced cell viability in malignant cells.

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant against S. aureus and E. coli | Moderate inhibition of cancer cell proliferation |

| Ethyl 6-methyl-2-(benzylthio)pyrimidine-5-carboxylate | Similar | Moderate | High |

| Benzothiazole derivatives | Different scaffold | High | Variable |

Q & A

What synthetic strategies are recommended for preparing (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate, and how can its purity be validated?

Basic Research Focus

The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. For example, analogous compounds (e.g., 2-(benzylthio)-4-aryl-6-oxo-dihydropyrimidines) are synthesized via microwave-assisted or reflux conditions with thiourea derivatives and substituted aryl aldehydes in acetic acid . Key validation steps include:

- Melting Point Analysis : Confirm consistency with literature values (e.g., 189–219°C for similar pyrimidines) .

- Spectroscopic Characterization :

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm deviation between calculated and observed values .

How can crystallographic data discrepancies in this compound be resolved during structural refinement?

Advanced Research Focus

Discrepancies may arise from twinning, disorder, or incomplete data. Use the following workflow:

- Software Tools : SHELXL for small-molecule refinement (handles anisotropic displacement parameters) and Mercury for visualizing voids or packing motifs .

- Validation Metrics :

- Cross-Validation : Compare results with WinGX/ORTEP for geometry analysis (e.g., bond lengths/angles) and hydrogen-bonding networks .

What computational methods are suitable for studying non-covalent interactions in metal complexes of pyrimidine derivatives?

Advanced Research Focus

For coordination studies (e.g., Co(II)-pyrimidine complexes):

- Natural Bond Orbital (NBO) Analysis : Quantify charge transfer between Co and ligand atoms (e.g., sulfur or nitrogen) .

- AIMAll Software : Map bond critical points to confirm S–S or Co–S interactions (electron density >0.1 e/ų) .

- DFT Calculations : Optimize geometry and compare experimental vs. theoretical IR/Raman spectra to validate coordination modes .

How do steric and electronic effects of substituents influence the reactivity of pyrimidine carboxylates?

Basic Research Focus

Substituent effects are critical in nucleophilic substitution or cyclization reactions. For example:

-

Benzyl Groups : Enhance lipophilicity and stabilize intermediates via π-π stacking (observed in analogs like Benzyl 4-oxo-piperidine carboxylates) .

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Increase electrophilicity at the carbonyl carbon, accelerating hydrolysis .

-

Comparative Data :

Derivative Reactivity Trend Key Feature 2-Benzylthio-4-methoxyphenyl High cyclization yield (85%) Electron-rich aryl group 2-Benzylthio-4-bromophenyl Slower kinetics Steric hindrance from Br

What advanced techniques are recommended for resolving contradictory spectroscopic data in pyrimidine derivatives?

Advanced Research Focus

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require multi-technique validation:

- Variable-Temperature NMR : Differentiate dynamic effects (e.g., rotamers) from structural isomers .

- X-ray Diffraction : Resolve ambiguities in tautomeric forms or stereochemistry .

- Correlated Spectroscopy (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., δ 6.5–8.5 ppm) .

How do hydrogen-bonding networks stabilize the crystal packing of this compound?

Advanced Research Focus

Use Mercury’s Materials Module to analyze intermolecular interactions:

- Hydrogen Bonds : Identify N–H···O=C and C–H···O interactions (typical distances: 2.8–3.2 Å) .

- Packing Similarity : Compare with analogs (e.g., imidazo-fused pyrimidines) to identify conserved motifs .

- Void Analysis : Calculate solvent-accessible volumes to assess stability (e.g., <5% voids indicate dense packing) .

What are the challenges in synthesizing enantiomerically pure (S)-configured pyrimidine carboxylates?

Basic Research Focus

Key challenges include racemization during synthesis and purification:

- Chiral Auxiliaries : Use (S)-benzyl groups to induce asymmetry during cyclization .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing Cotton effects with known standards .

How can computational modeling predict the biological activity of this compound?

Advanced Research Focus

Leverage docking and QSAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.